4-chloro-1-methyl-1H-pyrazole-3-carbonitrile structure elucidation
4-chloro-1-methyl-1H-pyrazole-3-carbonitrile structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile
Introduction
In the landscape of modern drug discovery and materials science, pyrazole derivatives are foundational scaffolds, recognized for their wide-ranging pharmacological activities.[1][2][3] The precise substitution pattern on the pyrazole ring dictates the molecule's steric and electronic properties, which in turn governs its biological function and chemical reactivity. Therefore, the unambiguous structural characterization of novel pyrazole derivatives is a critical, non-negotiable step in the research and development pipeline.
This guide provides a comprehensive, multi-technique framework for the complete structure elucidation of a specific pyrazole derivative: 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile. As a Senior Application Scientist, my objective is not merely to list protocols but to illuminate the underlying scientific rationale—the "why" behind each experimental choice. We will proceed through a logical workflow, where each analytical technique provides a new layer of evidence, culminating in an irrefutable structural assignment. This document is designed for researchers, scientists, and drug development professionals who require a robust and self-validating approach to molecular characterization.
Physicochemical Properties Overview
Before delving into spectroscopic analysis, a summary of the compound's basic properties provides an essential foundation.
| Property | Value | Source |
| Molecular Formula | C₅H₄ClN₃ | [4] |
| Molecular Weight | 141.56 g/mol | [4] |
| Appearance | Solid | [4] |
| InChI Key | VCGBVTFJVGRBCJ-UHFFFAOYSA-N | [4] |
Section 1: Foundational Analysis via Mass Spectrometry
Expertise & Causality: The first questions in any structure elucidation are "What is the mass?" and "What is the elemental composition?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer these. For 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile, MS is particularly powerful due to the natural isotopic abundance of chlorine. Chlorine exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[5] This provides an unmistakable signature in the mass spectrum, serving as an internal validation of the presence of a single chlorine atom.
The molecular ion peak (M⁺) will appear as a doublet: a more intense peak corresponding to the molecule containing ³⁵Cl ([M]⁺) and a less intense peak two mass units higher ([M+2]⁺) for the ³⁷Cl-containing molecule, with a relative intensity ratio of approximately 3:1.[5][6]
| Ion | Expected m/z | Relative Intensity | Significance |
| [M]⁺ (C₅H₄³⁵ClN₃) | 141.0148 | ~100% | Confirms molecular weight with ³⁵Cl isotope. |
| [M+2]⁺ (C₅H₄³⁷ClN₃) | 143.0119 | ~33% | Confirms the presence of one chlorine atom. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an LTQ Orbitrap or a Q-TOF instrument, equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.[7]
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).[7]
-
Source Conditions: Optimize ESI source parameters, including spray voltage (~3.5-4.5 kV), capillary temperature (~275-300 °C), and sheath/auxiliary gas flow rates to achieve a stable signal.[7]
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500) with high resolution (>60,000) to enable accurate mass measurement and elemental composition determination.
-
Data Analysis: Identify the molecular ion cluster at m/z ~141 and ~143. Confirm that the measured mass is within 5 ppm of the theoretical mass for the formula C₅H₄ClN₃ and that the isotopic pattern matches the theoretical distribution for a molecule containing one chlorine atom.
Section 2: Functional Group Identification via Infrared Spectroscopy
Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. Its utility here is to provide direct evidence for the key nitrile (C≡N) group and to confirm the presence of the pyrazole ring. The carbon-nitrogen triple bond of a nitrile has a very characteristic absorption that is sharp, strong, and appears in a relatively "clean" region of the spectrum where few other functional groups absorb, making it an excellent diagnostic peak.[8]
| Functional Group | Expected Wavenumber (cm⁻¹) | Peak Characteristics | Rationale |
| Nitrile (C≡N) | ~2230-2210 cm⁻¹ | Strong, Sharp | Confirms the presence of the carbonitrile moiety.[8][9] |
| C=N Stretch (Pyrazole Ring) | ~1590-1550 cm⁻¹ | Medium | Characteristic of the pyrazole heterocyclic ring system.[3] |
| C-H Stretch (Aromatic/Methyl) | ~3150-3100 cm⁻¹ (Aromatic), ~2950 cm⁻¹ (Methyl) | Medium-Weak | Indicates the presence of both aromatic (pyrazole ring) and aliphatic (methyl group) C-H bonds. |
| C-Cl Stretch | ~800-600 cm⁻¹ | Medium-Strong | Confirms the presence of the carbon-chlorine bond. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan: With the ATR anvil disengaged, run a background spectrum to capture the ambient atmosphere (H₂O, CO₂).
-
Sample Scan: Engage the anvil to press the sample firmly against the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting transmittance or absorbance spectrum for the characteristic peaks listed above.
Section 3: Mapping the Molecular Framework with NMR Spectroscopy
Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular puzzle. For 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile, a combination of 1D (¹H, ¹³C) and 2D (HMBC) experiments will be used to unambiguously determine the substitution pattern.
-
¹H NMR: This experiment identifies the number of distinct proton environments and their electronic surroundings. We expect two signals: one for the methyl protons and one for the lone proton on the pyrazole ring. Their integration will be 3:1, respectively.
-
¹³C NMR: This reveals the number of unique carbon atoms. We expect five distinct signals: one methyl carbon, three pyrazole ring carbons, and one nitrile carbon.
-
Heteronuclear Multiple Bond Correlation (HMBC): This 2D experiment is the cornerstone of the structural proof. It shows correlations (couplings) between protons and carbons that are separated by 2 or 3 bonds. This allows us to connect the "pieces" identified in the 1D spectra. The key correlations will be from the N-methyl protons to the adjacent ring carbons (C3 and C5) and from the ring proton (H5) to its neighboring carbons, including the crucial nitrile carbon.[10]
Predicted NMR Data
| Atom | Experiment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| N-CH₃ | ¹H NMR | ~3.8 - 4.0 | Singlet | Protons on the nitrogen-bound methyl group. A singlet because there are no adjacent protons. |
| C5-H | ¹H NMR | ~7.5 - 8.0 | Singlet | Lone proton on the pyrazole ring, deshielded by the aromatic system. A singlet because there are no adjacent protons. |
| N-CH₃ | ¹³C NMR | ~35 - 40 | - | Carbon of the N-methyl group. |
| C≡N | ¹³C NMR | ~110 - 120 | - | Quaternary carbon of the nitrile group. |
| C4-Cl | ¹³C NMR | ~115 - 125 | - | Quaternary carbon bearing the chlorine atom. |
| C3-CN | ¹³C NMR | ~130 - 140 | - | Quaternary carbon attached to the nitrile group. |
| C5-H | ¹³C NMR | ~135 - 145 | - | Protonated carbon of the pyrazole ring. |
Visualizing Connectivity: HMBC Correlations
The following diagram illustrates the key 2- and 3-bond correlations expected in the HMBC spectrum, which are essential for confirming the substitution pattern.
Caption: Key HMBC correlations for structural assignment.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[10]
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for ¹H and ¹³C frequencies.[10]
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum with 8-16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time depending on sample concentration.
-
HMBC Acquisition: Set up a gradient-selected HMBC experiment. Optimize the long-range coupling delay (J(C,H)) to a value of 8-10 Hz to observe typical 2- and 3-bond correlations.[10] The experiment may take several hours to complete.
-
Data Processing & Analysis: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Reference the spectra (e.g., to residual solvent signal). Integrate ¹H signals and pick peaks for all spectra. Analyze the 2D HMBC spectrum to establish the correlations outlined above.
Section 4: Unambiguous Confirmation with X-ray Crystallography
Expertise & Causality: While the combination of MS, IR, and NMR provides an overwhelmingly strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, irrefutable proof.[11] This technique determines the precise three-dimensional arrangement of every atom in the solid state, providing exact bond lengths, bond angles, and intermolecular packing information.[1] Obtaining a crystal structure moves the assignment from a deduction to a direct observation, representing the gold standard in chemical characterization.[12][13]
Generalized Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Selection & Mounting: Select a high-quality, single crystal under a microscope and mount it on a goniometer head.[1]
-
Data Collection: Place the mounted crystal on a diffractometer. Cool the crystal in a stream of cold nitrogen (~100-170 K) to minimize thermal motion and potential sublimation.[1][14] Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.[1]
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods (e.g., SHELXT) to get an initial model of the electron density.[12] Refine this model against the experimental data to determine the final atomic positions with high precision.
-
Data Analysis: Analyze the final structure to confirm the connectivity, stereochemistry, and geometry of the molecule. Visualize the structure using software like Mercury or OLEX2.
Integrated Structure Elucidation Workflow
The process of structure elucidation is a logical, stepwise progression where each piece of data informs the next experiment and builds a cohesive argument.
Caption: A logical workflow for spectroscopic structure elucidation.
Conclusion
The structure elucidation of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile is achieved through a synergistic application of modern analytical techniques. High-resolution mass spectrometry establishes the correct molecular formula and confirms the presence of chlorine through its distinct isotopic signature. FTIR spectroscopy provides direct evidence for the key nitrile functional group. A full suite of NMR experiments, critically including 2D HMBC, allows for the complete and unambiguous mapping of the molecular skeleton, confirming the precise placement of the methyl, chloro, and carbonitrile substituents on the pyrazole ring. Finally, single-crystal X-ray crystallography serves as the ultimate validation, providing a definitive and incontrovertible 3D structure. Following this self-validating workflow ensures the highest degree of scientific integrity and confidence in the final structural assignment, a prerequisite for any further research or development.
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